1,3-dithiolane-2-carbonyl Chloride
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Overview
Description
1,3-Dithiolane-2-carbonyl Chloride is an organosulfur compound that features a five-membered ring containing two sulfur atoms and a carbonyl chloride group
Preparation Methods
1,3-Dithiolane-2-carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This method is efficient and yields high purity products. Industrial production methods often utilize similar catalytic processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1,3-Dithiolane-2-carbonyl Chloride undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: It reacts with nucleophiles such as organolithium compounds (RLi) or Grignard reagents (RMgX) to form various substituted products.
Major Products: These reactions typically yield derivatives of the original compound, such as dithiolane derivatives or carbonyl compounds.
Scientific Research Applications
1,3-Dithiolane-2-carbonyl Chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dithiolane-2-carbonyl Chloride involves its ability to form stable intermediates through the formation of thioacetal linkages. These linkages protect carbonyl groups during synthetic processes, allowing for selective reactions to occur . The molecular targets and pathways involved include interactions with various nucleophiles and electrophiles, facilitating a wide range of chemical transformations .
Comparison with Similar Compounds
1,3-Dithiolane-2-carbonyl Chloride can be compared with other similar compounds such as:
1,3-Dithiane: Another sulfur-containing compound used for similar protective purposes in organic synthesis.
1,2-Ethanedithiol: Used in the formation of dithiolane rings but differs in its reactivity and applications.
1,3-Propanedithiol: Often used in the synthesis of 1,3-dithiolane derivatives, offering different reactivity profiles.
These compounds share similarities in their sulfur-containing ring structures but differ in their specific applications and reactivity, highlighting the unique properties of this compound .
Properties
CAS No. |
56380-59-7 |
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Molecular Formula |
C4H5ClOS2 |
Molecular Weight |
168.7 g/mol |
IUPAC Name |
1,3-dithiolane-2-carbonyl chloride |
InChI |
InChI=1S/C4H5ClOS2/c5-3(6)4-7-1-2-8-4/h4H,1-2H2 |
InChI Key |
ZGJFDDFHUWWJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C(=O)Cl |
Origin of Product |
United States |
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